

"Disperse Red 60" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Red 60: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the IUPAC name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic anthraquinone dye.[1][2] It is characterized by its deep-red, fine powder appearance and is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester.[3] Its molecular structure, featuring a substituted anthraquinone core, contributes to its color and dyeing properties. Beyond its industrial applications, the chemical framework of **Disperse Red 60** and its toxicological profile are of significant interest to researchers in toxicology and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological interactions of **Disperse Red 60**.

Chemical Structure and Properties

Disperse Red 60 is an organic compound with the chemical formula C₂₀H₁₃NO₄.[1] The core of the molecule is an anthraquinone structure, which is a three-ring aromatic system with two ketone groups. This core is substituted with an amino group, a hydroxyl group, and a phenoxy group, which are key to its properties as a dye.

Table 1: Chemical Identifiers for **Disperse Red 60**

Identifier	Value
IUPAC Name	1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1][2]
CAS Number	17418-58-5[1]
C.I. Number	60756
Molecular Formula	C ₂₀ H ₁₃ NO ₄ [1]
Canonical SMILES	C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1]
InChI Key	MHXFWEJMQVIWDH-UHFFFAOYSA-N[1]

A comprehensive summary of the physicochemical properties of **Disperse Red 60** is provided in the table below.

Table 2: Physicochemical Properties of Disperse Red 60

Property	Value	
Molecular Weight	331.32 g/mol [4]	
Appearance	Fine deep-red powder with white specks[1]	
Melting Point	185 °C[1]	
Boiling Point	570.3 °C at 760 mmHg[1]	
Density	1.438 g/cm ³ [1]	
Water Solubility	Insoluble	
Solubility in Organic Solvents	Soluble in dichloromethane[5]	
Absorption Maximum (λmax)	Not explicitly found in search results	
LogP	4.12330[6]	

Experimental Protocols

Synthesis of Disperse Red 60

A common method for the synthesis of **Disperse Red 60** involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in an alkaline medium. The following protocol is based on a patented method which aims for high yield and purity.

Materials:

- 1-amino-2-bromo-4-hydroxyanthraquinone (dried, water content < 0.2 wt%)
- Phenol
- Potassium Carbonate (acid-binding agent)
- Deionized water

Procedure:

- In a four-necked reaction flask equipped with a rectifying tower, add 180 grams of phenol and 20 grams of potassium carbonate.
- Slowly heat the mixture to 155°C under negative pressure to dewater the system. The
 heating rate should be controlled at 20-25°C/h. Dehydration is considered complete when no
 more water is distilled.
- Once the system is anhydrous, add 60 grams of dried 1-amino-2-bromo-4hydroxyanthraquinone to the reaction flask.
- Heat the reaction mixture again to 155°C and maintain this temperature for 2 hours.
- Monitor the reaction for completion by taking samples periodically.
- After the reaction is complete, cool the mixture to 90°C.
- Add deionized water to precipitate the Disperse Red 60 product.
- Collect the precipitated product by suction filtration.
- Wash the product with water.

• Dry the final product to obtain **Disperse Red 60**.

This method has been reported to yield a product with a chromatographic purity of 99.6%.

Purification

Purification of the synthesized **Disperse Red 60** is typically achieved through the workup process described in the synthesis protocol. This includes:

- Precipitation: The product is precipitated from the reaction mixture by the addition of water.
- Filtration: The solid product is separated from the liquid phase by suction filtration.
- Washing: The filter cake is washed with deionized water to remove any remaining impurities, such as unreacted starting materials and salts.
- Drying: The purified product is dried to remove residual water.

Analytical Methods

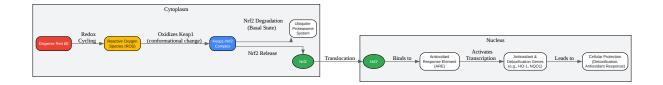
The purity and identity of **Disperse Red 60** can be confirmed using various analytical techniques:

- Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.
- High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the dye.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For **Disperse Red 60**, the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 331.32 g/mol.

Biological Activity and Signaling Pathways Toxicological Profile

Disperse Red 60 has been evaluated for its toxicological effects. It is classified as a skin sensitizer and may cause an allergic skin reaction. It can also cause serious eye irritation.

Table 3: Toxicological Data for Disperse Red 60


Test	Organism	Result
Acute Oral Toxicity (LD50)	Rat	> 2000 mg/kg
Acute Fish Toxicity (LC50)	Oncorhynchus mykiss (Rainbow trout)	10 - 100 mg/L (96h)
Acute Daphnia Toxicity (EC50)	Daphnia magna (Water flea)	10 - 100 mg/L (48h)
Algae Toxicity (EC50)	Desmodesmus subspicatus	1 - 10 mg/L (72h)

Potential Mechanism of Action: Oxidative Stress and Nrf2 Signaling Pathway

While specific metabolic and signaling pathways for **Disperse Red 60** are not extensively documented, its anthraquinone structure suggests a potential to induce oxidative stress. Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage.

A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent protective cellular response. Given that other quinone-containing compounds have been shown to activate this pathway, it is plausible that **Disperse Red 60** may exert some of its biological effects through the modulation of Nrf2 signaling.

Click to download full resolution via product page

Caption: Proposed Nrf2 signaling pathway activation by **Disperse Red 60**-induced oxidative stress.

Conclusion

Disperse Red 60 is a commercially important anthraquinone dye with well-defined chemical and physical properties. While its primary application is in the textile industry, its potential biological effects, likely mediated through the induction of oxidative stress, make it a subject of interest for toxicological and biomedical research. The detailed experimental protocols for its synthesis and analysis provided in this guide offer a valuable resource for researchers. Further investigation into the specific signaling pathways modulated by **Disperse Red 60** is warranted to fully understand its biological implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. uefconnect.uef.fi [uefconnect.uef.fi]

- 2. Production method of disperse red 60 Knowledge Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Disperse Red 60" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428950#disperse-red-60-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com